1-(3-溴苯基)乙烷-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

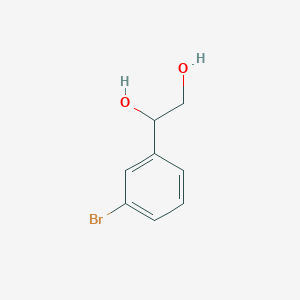

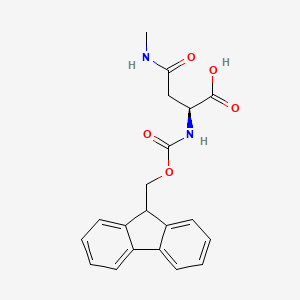

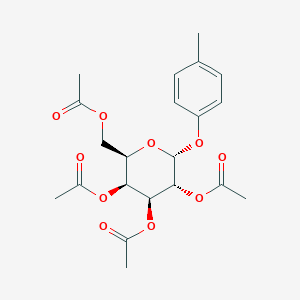

“1-(3-Bromophenyl)ethane-1,2-diol” is a chemical compound that is structurally similar to ethylene glycol . It contains a bromophenyl group attached to an ethane-1,2-diol moiety . This compound is likely to be a solid under normal conditions .

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

The compound, being a diol, can undergo typical reactions of diols such as periodate cleavage . It can also participate in condensation reactions to form polymers .

科学研究应用

- 研究人员合成了新型联苯乙烷基线用于分子电子学。这些线表现出非凡的单分子二极管行为。具体而言,使用先前未探索的 1,2-双(4-溴苯基)乙烷作为关键中间体合成了不对称取代的联苯乙烷衍生物。这些分子设计了一个乙烷桥,该桥断开了两个苯乙炔苯半部分之间的共轭,从而形成了单分子二极管。 理论模型预测整流比 (RR) 高达 1500,远超典型的实验值 .

- 该化合物的溴取代可能潜在地增强其光动力特性。PDT 是一种癌症治疗方法,它使用光激活的化合物选择性地破坏癌细胞。 研究该化合物的毒性和细胞摄取可能会揭示其是否适合 PDT 应用 .

单分子二极管

光动力疗法 (PDT)

作用机制

Target of Action

Bromophenyl compounds are often used in suzuki-miyaura coupling reactions , suggesting that they may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 1-(3-Bromophenyl)ethane-1,2-diol is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the bromophenyl group can undergo transmetalation, a process in which it is transferred from boron to palladium . This suggests that 1-(3-Bromophenyl)ethane-1,2-diol may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds, suggesting that 1-(3-Bromophenyl)ethane-1,2-diol may influence pathways related to carbon bond formation.

Pharmacokinetics

For instance, the presence of a bromine atom in 1-(3-Bromophenyl)ethane-1,2-diol may affect its absorption and distribution due to the atom’s size and electronegativity .

Result of Action

Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds.

属性

IUPAC Name |

1-(3-bromophenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUQIBEBQYKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)